molecular formula C9H12F3NO4 B6222059 1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid CAS No. 2757999-78-1

1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid

Cat. No.: B6222059
CAS No.: 2757999-78-1
M. Wt: 255.19 g/mol
InChI Key: HNOVQUVOKDNAEW-UHFFFAOYSA-N
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Description

1-azaspiro[33]heptane-6-carboxylic acid, trifluoroacetic acid is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a common method involves the reaction of a ketone with an amine to form the spirocyclic structure.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For instance, the spirocyclic amine can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the spirocyclic carboxylic acid. This can be achieved through a simple acid-base reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the carboxylic acid group.

    Substitution: The compound can undergo substitution reactions, particularly at the spirocyclic core or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of spirocyclic compounds.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid can be compared with other spirocyclic compounds, such as:

    1-azaspiro[3.3]heptane-6-carboxylic acid: Lacks the trifluoroacetic acid moiety, which may affect its stability and bioavailability.

    1-azaspiro[4.4]nonane-7-carboxylic acid: Has a larger spirocyclic core, which may influence its binding interactions and biological activity.

    1-azaspiro[2.2]pentane-5-carboxylic acid: Has a smaller spirocyclic core, which may result in different chemical reactivity and applications.

The uniqueness of this compound lies in its specific spirocyclic structure combined with the trifluoroacetic acid moiety, which can confer distinct chemical and biological properties.

Properties

CAS No.

2757999-78-1

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

1-azaspiro[3.3]heptane-6-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-3-7(4-5)1-2-8-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7)

InChI Key

HNOVQUVOKDNAEW-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)C(=O)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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